molecular formula C66H88N14O14 B8237621 Suc-arg-pro-phe-his-leu-leu-val-tyr-mca

Suc-arg-pro-phe-his-leu-leu-val-tyr-mca

Cat. No. B8237621
M. Wt: 1301.5 g/mol
InChI Key: LRWWPXPMAGIGIX-MKYNKEEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-arg-pro-phe-his-leu-leu-val-tyr-mca is a useful research compound. Its molecular formula is C66H88N14O14 and its molecular weight is 1301.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Characterization and Protease Activity

  • Chymotrypsin-like Hydrolytic Activity : The compound has been used to characterize a chymotrypsin-like hydrolytic activity in opossum kidney cells. This high molecular mass endopeptidase displayed unique characteristics, distinguishing it from alpha-chymotrypsin (Arao et al., 1994).
  • Hemocyte Proteinase in Metamorphosis : In the study of Sarcophaga peregrina (flesh fly), a cysteine proteinase from pupal hemocytes was characterized using this compound. This proteinase showed distinct substrate specificity, hydrolyzing both Suc-Leu-Leu-Val-Tyr-MCA and Z-Phe-Arg-MCA (Kurata, Saito & Natori, 1992).

Proteasome Inhibition and Protein Degradation

  • Proteasome Inhibition Studies : This peptide has been utilized in studying the inhibition of mammalian proteasomes, particularly focusing on their chymotrypsin-like activity. It aids in understanding proteasome-mediated protein degradation in cells, which is crucial for numerous cellular processes (Gardner et al., 2000).

Study of Specific Proteinases

  • Tick Serine Proteinase : The enzymatic characterization of a serine proteinase from the hard tick Haemaphysalis longicornis was facilitated by this peptide. Such studies help in understanding blood digestion mechanisms in ticks (Miyoshi et al., 2004).
  • Calpain Proteases in Porcine : The substrate specificity and kinetic studies of porcine calpain I and II were conducted using this peptide. Such research enhances the understanding of these Ca2+-dependent cysteine proteinases, which are implicated in various cellular functions (Sasaki et al., 1984).

Miscellaneous Applications

  • Sperm Motility in Salmon : Research into chum salmon sperm motility used this peptide to examine peptidase activity associated with demembranated sperm, offering insights into the role of proteases in sperm function (Inaba & Morisawa, 1992).
  • Aminopeptidase Characterization : Studies on aminopeptidase derived from Japanese barley were conducted, where this peptide was used to understand the substrate specificity of the enzyme. Such research can inform food processing and production of bioactive peptides (Kawaguchi & Doi, 2006).

properties

IUPAC Name

4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H88N14O14/c1-36(2)27-47(59(87)75-48(28-37(3)4)62(90)79-57(38(5)6)64(92)78-49(31-41-17-20-44(81)21-18-41)58(86)72-42-19-22-45-39(7)29-56(85)94-53(45)33-42)74-61(89)51(32-43-34-69-35-71-43)76-60(88)50(30-40-13-9-8-10-14-40)77-63(91)52-16-12-26-80(52)65(93)46(15-11-25-70-66(67)68)73-54(82)23-24-55(83)84/h8-10,13-14,17-22,29,33-38,46-52,57,81H,11-12,15-16,23-28,30-32H2,1-7H3,(H,69,71)(H,72,86)(H,73,82)(H,74,89)(H,75,87)(H,76,88)(H,77,91)(H,78,92)(H,79,90)(H,83,84)(H4,67,68,70)/t46-,47-,48-,49-,50-,51-,52-,57-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWWPXPMAGIGIX-MKYNKEEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H88N14O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.